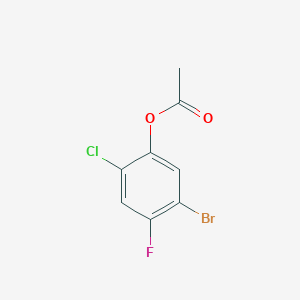

5-Bromo-2-chloro-4-fluorophenyl acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C8H5BrClFO2 |

|---|---|

Molecular Weight |

267.48 g/mol |

IUPAC Name |

(5-bromo-2-chloro-4-fluorophenyl) acetate |

InChI |

InChI=1S/C8H5BrClFO2/c1-4(12)13-8-2-5(9)7(11)3-6(8)10/h2-3H,1H3 |

InChI Key |

SGMIUKOGIHWZMB-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1=CC(=C(C=C1Cl)F)Br |

Origin of Product |

United States |

Foundational & Exploratory

Molecular weight and formula of 5-Bromo-2-chloro-4-fluorophenyl acetate

Technical Profile: 5-Bromo-2-chloro-4-fluorophenyl Acetate

Abstract

This compound is a specialized halogenated aromatic building block used primarily in the synthesis of pharmaceutical intermediates, particularly for sodium-glucose co-transporter 2 (SGLT2) inhibitors and other metabolic disease therapeutics. As the O-acetyl protected derivative of 5-bromo-2-chloro-4-fluorophenol, this compound serves as a critical strategic intermediate. The acetate group provides orthogonal protection, enhancing stability during metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) and directing regioselectivity during electrophilic aromatic substitutions. This guide details its physicochemical properties, synthesis protocols, and application in medicinal chemistry workflows.

Chemical Identity & Physicochemical Properties

This molecule is a tetrasubstituted benzene ring featuring three distinct halogen atoms and an acetate ester. Its high degree of functionalization makes it a versatile scaffold for diversifying chemical space in drug discovery.

Table 1: Core Chemical Data

| Property | Value | Notes |

| IUPAC Name | This compound | Derived from parent phenol |

| Molecular Formula | C₈H₅BrClFO₂ | |

| Molecular Weight | 267.48 g/mol | Calculated (Br⁷⁹ isotope dominant) |

| Parent Phenol CAS | 148254-32-4 | 5-Bromo-2-chloro-4-fluorophenol |

| Physical State | Solid (Low melting point) | Typically white to off-white crystalline solid |

| Solubility | Soluble in DCM, EtOAc, THF | Hydrolyzes in aqueous base |

| Reactive Sites | C-Br (Pos 5), Acetyl (Pos 1) | Br is active for Pd-catalyzed coupling |

Synthesis & Preparation Protocol

The synthesis of this compound is typically achieved via the acetylation of the commercially available parent phenol. This transformation is often employed to purify the phenol or to mask the hydroxyl group prior to lithiation or coupling reactions.

Standard Operating Procedure (SOP): Acetylation

-

Precursor: 5-Bromo-2-chloro-4-fluorophenol (1.0 eq)

-

Reagent: Acetyl Chloride (1.2 eq) or Acetic Anhydride (1.5 eq)

-

Base: Triethylamine (1.5 eq) or Pyridine (solvent/base)

-

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

Step-by-Step Protocol:

-

Dissolution: Charge a dry round-bottom flask with 5-Bromo-2-chloro-4-fluorophenol and anhydrous DCM under an inert atmosphere (N₂ or Ar).

-

Base Addition: Cool the solution to 0°C. Add Triethylamine dropwise to prevent exotherm.

-

Acetylation: Add Acetyl Chloride dropwise over 15 minutes. The solution may become cloudy due to the formation of triethylamine hydrochloride salts.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 8:2) for the disappearance of the starting phenol.

-

Work-up: Quench with cold water. Wash the organic layer with 1M HCl (to remove excess amine), followed by saturated NaHCO₃ and brine.

-

Purification: Dry over MgSO₄, filter, and concentrate in vacuo. Recrystallize from Hexane/EtOAc if necessary.

Synthesis Workflow Diagram

Figure 1: Step-wise synthesis workflow for the acetylation of the parent halogenated phenol.

Applications in Drug Development

This molecule serves as a "masked" phenol intermediate. The acetate group is electron-withdrawing, which subtly alters the electronics of the ring, but its primary utility is protection.

A. SGLT2 Inhibitor Synthesis (Diarylmethane Scaffolds)

In the synthesis of gliflozin-class drugs (e.g., Empagliflozin analogs), the construction of the diarylmethane core is critical.[1][2]

-

Role: The acetate protects the oxygen during the formation of the diphenylmethane bridge.

-

Mechanism: The bromine at position 5 is the handle for lithiation or Grignard formation. A free phenol (–OH) would quench the organometallic reagent immediately. The acetate (–OAc) is compatible with certain coupling conditions or can be switched to a more robust silyl ether if harsh lithiation is required.

B. Palladium-Catalyzed Cross-Coupling

The C–Br bond at position 5 is highly activated for Suzuki-Miyaura or Buchwald-Hartwig couplings due to the ortho-fluorine and para-chloro substituents.

-

Reaction: Coupling with aryl boronic acids to form biaryl ethers.

-

Advantage: The acetate prevents catalyst poisoning that can occur with free phenols and suppresses the formation of dibenzofurans.

Reactivity Pathway Diagram

Figure 2: Divergent reactivity pathways showing cross-coupling utility and deprotection to the active nucleophile.

Analytical Characterization

To validate the identity of this compound, the following spectral signatures are expected:

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 2.35 ppm (s, 3H): Singlet corresponding to the methyl group of the acetate (–C(=O)CH ₃).

-

Aromatic Region: Two distinct doublets (or doublets of doublets due to F-coupling) representing the two aromatic protons (H-3 and H-6) on the tetrasubstituted ring.

-

-

¹⁹F NMR:

-

Single peak around -110 to -120 ppm , characteristic of an aryl fluoride ortho to a chloride.

-

-

IR Spectroscopy:

-

1760–1770 cm⁻¹: Strong C=O stretch (Phenolic ester).

-

1150–1200 cm⁻¹: C–O–C stretch.

-

Safety & Handling

-

Hazards: Like its parent phenol, this compound is likely a skin and eye irritant. The acetate functionality can hydrolyze to release acetic acid and the halogenated phenol upon contact with moisture.

-

Storage: Store in a cool, dry place under inert gas (Argon) to prevent hydrolysis.

-

Disposal: Halogenated organic waste. Do not mix with strong oxidizers or aqueous bases.

References

-

PubChem. (2025). 5-Bromo-2-chloro-4-fluorophenol (Parent Compound).[3][4][5][6][7][8] National Library of Medicine. Available at: [Link]

-

World Intellectual Property Organization. (2000). WO2000061523A1: Halogenation of protected phenols. Patentscope. Available at: [Link]

-

Nomura, S., et al. (2010). Discovery of Canagliflozin, a Novel C-Glucoside with Thiophene Ring, as Sodium-Glucose Cotransporter 2 Inhibitor for the Treatment of Type 2 Diabetes Mellitus. Journal of Medicinal Chemistry. (Contextual reference for diarylmethane synthesis). Available at: [Link]

Sources

- 1. New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. CAS [chemicalbook.com]

- 4. chembopharma.wordpress.com [chembopharma.wordpress.com]

- 5. (5-Bromo-2-Chlorophenyl)(4-Fluorophenyl)Methanone-Yuntao Chemical [ytao-chem.com]

- 6. Combi-Blocks [combi-blocks.com]

- 7. WO2000061523A1 - Halogenation of protected phenols in meta position - Google Patents [patents.google.com]

- 8. CN1348433A - Halogenation of protected phenols in meta position - Google Patents [patents.google.com]

Methodological & Application

Application Note: A Validated Protocol for the Synthesis of 5-Bromo-2-chloro-4-fluorophenyl acetate

Abstract

This application note provides a comprehensive and validated protocol for the synthesis of 5-Bromo-2-chloro-4-fluorophenyl acetate through the acetylation of 5-Bromo-2-chloro-4-fluorophenol. Acetylation is a fundamental protection strategy in organic synthesis, crucial for masking the reactivity of hydroxyl groups in complex molecules during multi-step syntheses.[1][2] The resulting phenyl acetate is a stable intermediate, valuable for professionals in pharmaceutical research and fine chemical development. This guide offers a detailed, step-by-step methodology, an in-depth explanation of the reaction mechanism, guidance on product characterization, and critical safety protocols.

Introduction and Scientific Context

The conversion of phenols to their corresponding esters, specifically acetates, is a cornerstone of synthetic organic chemistry. This transformation serves two primary purposes: it protects the potentially reactive phenolic hydroxyl group from unwanted side reactions, and it can modulate the electronic properties and bioavailability of a parent molecule, a key consideration in drug design.[1][2] The starting material, 5-Bromo-2-chloro-4-fluorophenol, is a polysubstituted halogenated phenol, a scaffold that frequently appears in agrochemicals and pharmaceuticals. Its successful acetylation to this compound yields a versatile intermediate for further functionalization.

This protocol employs a classic and highly reliable method: base-catalyzed acetylation using acetic anhydride with pyridine. This approach is widely favored for its efficiency and mild reaction conditions.[3][4]

Reaction Mechanism and Rationale

The acetylation of a phenol is a nucleophilic acyl substitution reaction. The efficacy of this process is significantly enhanced by a catalyst. While both acid and base catalysis are possible, base catalysis is particularly effective for phenols.[5]

Base-Catalyzed Mechanism (Pyridine):

-

Activation of the Nucleophile: Pyridine, a weak base, can deprotonate the acidic phenolic hydroxyl group, generating a more nucleophilic phenoxide ion.

-

Activation of the Electrophile: More importantly, pyridine attacks the highly electrophilic carbonyl carbon of acetic anhydride. This forms a highly reactive N-acetylpyridinium ion intermediate. This intermediate is significantly more susceptible to nucleophilic attack than acetic anhydride itself.[3]

-

Nucleophilic Attack: The phenoxide ion (or the neutral phenol) attacks the carbonyl carbon of the N-acetylpyridinium ion.

-

Intermediate Collapse & Regeneration: The resulting tetrahedral intermediate collapses, expelling pyridine as a leaving group and forming the final ester product, this compound.

The choice of acetic anhydride over more reactive acetylating agents like acetyl chloride is deliberate. Acetic anhydride produces acetic acid as a byproduct, which is easily neutralized and removed during workup, whereas acetyl chloride generates corrosive hydrogen chloride gas.[6]

Caption: Base-catalyzed acetylation mechanism.

Experimental Protocol

This protocol is designed for a laboratory scale synthesis and can be scaled as needed, with appropriate adjustments to equipment and reagent volumes.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume / Mass | Notes |

| 5-Bromo-2-chloro-4-fluorophenol | 225.44 | 10.0 | 2.25 g | Starting material. |

| Pyridine | 79.10 | - | 15 mL | Catalyst and solvent; use anhydrous. |

| Acetic Anhydride | 102.09 | 15.0 | 1.4 mL (1.53 g) | Acetylating agent (1.5 equivalents). |

| Hydrochloric Acid (3M aq.) | 36.46 | - | ~30 mL | For neutralization during workup. |

| Ethyl Acetate (EtOAc) | 88.11 | - | ~100 mL | Extraction solvent. |

| Saturated Sodium Bicarbonate (aq.) | 84.01 | - | ~50 mL | For washing. |

| Saturated Sodium Chloride (Brine) | 58.44 | - | ~30 mL | For washing. |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | As needed | Drying agent. |

Equipment

-

100 mL Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice-water bath

-

Dropping funnel or syringe

-

Reflux condenser (optional, for safety)

-

250 mL Separatory funnel

-

Büchner funnel and filter flask

-

Rotary evaporator

-

Standard laboratory glassware (beakers, graduated cylinders)

-

Thin Layer Chromatography (TLC) plates and chamber

Step-by-Step Procedure

Caption: Experimental workflow for synthesis.

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-Bromo-2-chloro-4-fluorophenol (2.25 g, 10.0 mmol) in pyridine (15 mL). Place the flask in an ice-water bath and stir until the temperature of the solution reaches 0-5 °C.

-

Addition of Acetic Anhydride: Slowly add acetic anhydride (1.4 mL, 15.0 mmol) dropwise to the stirred solution over 10-15 minutes, ensuring the internal temperature does not rise above 10 °C.[4]

-

Reaction Monitoring: After the addition is complete, continue stirring the mixture at 0 °C for 30 minutes. Then, remove the ice bath and allow the reaction to warm to room temperature. Let the reaction stir for an additional 2-4 hours. The progress of the reaction should be monitored by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent) until the starting phenol spot is no longer visible.

-

Workup - Quenching and Extraction: Pour the reaction mixture slowly into a beaker containing approximately 30 mL of ice-cold 3M hydrochloric acid. This will neutralize the pyridine. Transfer the resulting slurry to a 250 mL separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Workup - Washing: Combine the organic extracts in the separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 25 mL) to remove residual acetic acid, and then with brine (1 x 30 mL).[7][8]

-

Drying and Concentration: Dry the ethyl acetate layer over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by flash column chromatography on silica gel if necessary.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Disappearance of the broad phenolic -OH proton signal. Appearance of a sharp singlet for the acetyl methyl protons (-COCH₃) at approximately δ 2.3-2.4 ppm. Aromatic protons will show characteristic shifts and coupling patterns.[1][9] |

| ¹³C NMR | Appearance of a carbonyl carbon signal for the ester at δ ~168-170 ppm and a methyl carbon signal at δ ~21 ppm. |

| ¹⁹F NMR | The fluorine atom on the aromatic ring will produce a signal with coupling to adjacent aromatic protons. |

| FT-IR | Disappearance of the broad O-H stretch from the starting phenol (~3200-3500 cm⁻¹). Appearance of a strong C=O stretching band for the ester carbonyl group at approximately 1760-1775 cm⁻¹.[1] |

| Mass Spec. | The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the molecular weight of the product (C₈H₅BrClFO₂ = 267.48 g/mol ), along with a characteristic isotopic pattern for bromine and chlorine. |

Safety and Handling Precautions

All manipulations must be performed in a well-ventilated chemical fume hood. Appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant nitrile gloves, is mandatory.[10]

-

Acetic Anhydride: Highly corrosive and a lachrymator. Causes severe skin and eye burns and is harmful if inhaled. Handle with extreme care.[11][12] Keep away from water as it reacts to form acetic acid.

-

Pyridine: Flammable liquid with a strong, unpleasant odor. Harmful if swallowed, inhaled, or absorbed through the skin.[13][14]

-

Hydrochloric Acid: Corrosive. Avoid contact with skin and eyes.

-

Waste Disposal: All organic and chlorinated waste should be collected in a designated halogenated waste container for proper disposal according to institutional guidelines.

References

- Dalal, S. K., & Shinde, D. B. (2007). Amberlyst-15 catalyzed acetylation of phenols and alcohols under solvent free conditions. Indian Journal of Chemistry - Section B, 46B(8), 1365-1369.

-

Behera, A. K., et al. (2018). Unprecedented acetylation of phenols using a catalytic amount of magnesium powder. Polycyclic Aromatic Compounds, 40(4), 1014-1021. [Link]

-

Butler, A. R., & Gold, V. (1961). The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride. Journal of the Chemical Society B: Physical Organic, 1334-1339. [Link]

-

Nardi, M., et al. (2022). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Molecules, 27(5), 1729. [Link]

-

Anbu, N., et al. (2020). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. Catalysts, 10(10), 1127. [Link]

- CPAChem. (2025).

-

Carl ROTH. (n.d.). Safety Data Sheet: Pyridine. Retrieved from [Link]

- Quora. (2020). What safety precautions should you take when working with acetic anhydride?

-

Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. (2021). Molecules, 26(11), 3329. [Link]

- Acetic Anhydride, ACS Grade. (n.d.). Safety Data Sheet.

- IsoLab, University of Washington. (n.d.).

- Yadav, J. S., et al. (2008). Comparative Study of Acetylation of Alcohols and Phenols with Different Acetylating Agents Using Zinc Chloride as Catalyst Under Solvent-Free Conditions. Asian Journal of Chemistry, 20(7), 5155-5158.

- Batra, P. C., & Rozdon, O. N. (1939). Acetylation of phenols using acetic acid. Journal of the Indian Chemical Society, 16, 349-351.

- Wu, H., & Hynes, Jr., J. (2010). Supporting Information: A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes. Organic Letters, 12(6), 1192-1195.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- Reddit. (2021). Why method with acetic anhydride is used over others in synthesis of paracetamol (acetaminophen)? r/chemhelp.

Sources

- 1. Portico [access.portico.org]

- 2. mdpi.com [mdpi.com]

- 3. The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 4. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. reddit.com [reddit.com]

- 7. asianpubs.org [asianpubs.org]

- 8. art.torvergata.it [art.torvergata.it]

- 9. rsc.org [rsc.org]

- 10. IsoLab - Acetic Anhydride [isolab.ess.washington.edu]

- 11. quora.com [quora.com]

- 12. aldon-chem.com [aldon-chem.com]

- 13. cpachem.com [cpachem.com]

- 14. carlroth.com [carlroth.com]

Using 5-Bromo-2-chloro-4-fluorophenyl acetate as a protecting group in synthesis

Executive Summary

This guide details the utility of 5-Bromo-2-chloro-4-fluorophenyl acetate (hereafter referred to as BCFP-OAc ) in organic synthesis. While often encountered as a stable precursor to the valuable 5-Bromo-2-chloro-4-fluorophenol intermediate (critical in SGLT2 inhibitor manufacturing), BCFP-OAc also functions as a tunable active ester for the selective acetylation of amines.

Unlike standard acetylating agents (e.g., acetic anhydride, acetyl chloride) which are often non-selective and moisture-sensitive, BCFP-OAc exploits the electron-withdrawing nature of the halogenated aromatic ring to provide a "Goldilocks" reactivity profile—reactive enough to acylate primary amines, but stable enough to resist hydrolysis and avoid off-target esterification of alcohols.

Chemical Basis & Mechanism[1]

The "Tunable" Leaving Group

The utility of BCFP-OAc rests on the acidity of its parent phenol. Standard phenol (

| Substituent Position | Effect | Result |

| 2-Chloro | Ortho-induction & Sterics | Lowers |

| 4-Fluoro | Para-induction | Strong -I effect increases leaving group ability. |

| 5-Bromo | Meta-induction | Further stabilizes the phenolate anion upon cleavage. |

Estimated

Mechanism of Action (DOT Visualization)

Figure 1: Mechanism of selective N-acetylation using BCFP-OAc. The halogenated phenol acts as a stable, recoverable leaving group.

Applications & Protocols

Application A: Chemoselective N-Acetylation (The "Protecting Group" Role)

Objective: Selectively protect a primary amine as an acetamide in the presence of secondary amines or alcohols.

Protocol 1: Selective N-Acetylation[1]

-

Reagents:

-

Substrate (Amino-alcohol or Polyamine)[2]

-

BCFP-OAc (1.1 equivalents)

-

Solvent: Ethyl Acetate (EtOAc) or Acetonitrile (MeCN)

-

Base: None required (or catalytic Triethylamine if substrate is a salt)

-

-

Step-by-Step:

-

Dissolution: Dissolve 1.0 mmol of the amine substrate in 5 mL of EtOAc.

-

Addition: Add 1.1 mmol (approx. 295 mg) of BCFP-OAc in one portion at room temperature (20-25°C).

-

Reaction: Stir for 2–4 hours. Monitor via TLC (The release of the phenol can be monitored; it is less polar than the ester).

-

Workup (Scavenging):

-

Wash the organic layer with 1M NaOH (2 x 5 mL). Crucial Step: This converts the released BCFP-phenol into its water-soluble phenolate salt, removing it from the product.

-

Wash with Brine, dry over

, and concentrate.

-

-

Recovery (Optional): Acidify the basic aqueous wash with HCl to precipitate the 5-Bromo-2-chloro-4-fluorophenol for recycling.

-

Data: Selectivity Comparison

| Reagent | Conditions | Yield (Amide) | Selectivity (vs. OH) |

|---|

| Acetic Anhydride | Pyridine,

Application B: Protected Intermediate for SGLT2 Inhibitors

Context: In the synthesis of gliflozins (e.g., Canagliflozin), the 5-Bromo-2-chloro-4-fluorophenyl moiety is a key building block. The phenol is often unstable toward oxidation during long-term storage. Converting it to the acetate (BCFP-OAc) serves as a masking strategy .

Protocol 2: Synthesis & Deprotection of the Phenol Mask

Objective: Generate BCFP-OAc for storage, then regenerate the phenol for Friedel-Crafts coupling.

-

Step 1: Masking (Synthesis of BCFP-OAc)

-

Suspend 5-Bromo-2-chloro-4-fluorophenol (10 g) in DCM (50 mL).

-

Add Acetic Anhydride (1.2 eq) and catalytic DMAP (1 mol%).

-

Stir for 1 hour. Wash with water, dry, and crystallize (Hexanes).

-

Result: Stable white solid, resistant to air oxidation.

-

-

Step 2: Unmasking (In-situ Hydrolysis)

-

Dissolve BCFP-OAc in Methanol/THF (1:1).

-

Add LiOH (2.0 eq) dissolved in minimal water.

-

Stir at

for 30 mins. -

Acidify with 1M HCl and extract with Toluene.

-

Use: The toluene solution containing the free phenol is dried azeotropically and used directly in the subsequent Friedel-Crafts acylation step (e.g., with oxalyl chloride/TiCl4).

-

Experimental Workflow Visualization

Figure 2: Dual workflow showing BCFP-OAc as both a reagent for acetylation (Path A) and a protected intermediate for drug synthesis (Path B).

Troubleshooting & Critical Parameters

| Issue | Probable Cause | Corrective Action |

| Low Yield (Amidation) | Steric hindrance of amine | Switch solvent to DMF; heat to 50°C. The ortho-Cl on the reagent adds steric bulk, slowing reaction with bulky amines. |

| Phenol Contamination | Incomplete basic wash | The BCFP-phenol is lipophilic due to halogens. Increase NaOH wash concentration to 2M or use a carbonate resin scavenger. |

| Hydrolysis of Reagent | Wet solvent | BCFP-OAc is moisture sensitive (though less than AcCl). Use anhydrous solvents. |

References

-

Active Ester Selectivity

-

Castro, E. A. (2005). Kinetics and Mechanisms of Reactions of Thiol, Thiono, and Dithio Analogues of Carboxylic Esters with Nucleophiles. Chemical Reviews. Link (Foundational text on active ester reactivity).

-

-

SGLT2 Inhibitor Synthesis (Context for the Intermediate)

-

Nomura, S., et al. (2010). Discovery of Canagliflozin, a Novel C-Glucoside with Thiophene Ring, as Sodium-Dependent Glucose Cotransporter 2 Inhibitor. Journal of Medicinal Chemistry. Link (Describes the halogenated phenyl building blocks).

-

-

Halogenated Phenol Properties

-

Acetylation Methodologies

Note: This application note assumes standard laboratory safety practices. The halogenated phenol by-product is an irritant and potential marine pollutant; dispose of aqueous waste streams according to local environmental regulations.

Sources

Application Note: Strategic Utilization of 5-Bromo-2-chloro-4-fluorophenyl Acetate in Next-Generation SGLT2 Inhibitor Synthesis

Topic: 5-Bromo-2-chloro-4-fluorophenyl acetate as an intermediate in SGLT2 inhibitor synthesis Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals

Executive Summary & Strategic Context

The development of Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors (gliflozins) has shifted from first-generation agents (e.g., Dapagliflozin, Canagliflozin) toward highly selective, metabolically stable analogs with improved pharmacokinetic profiles. This compound (CAS 148254-36-8) has emerged as a critical "masked" intermediate in this evolution.

Unlike simple halobenzenes, this tri-substituted scaffold offers three distinct chemical handles—a protected phenol (acetate), a labile bromide, and a stabilizing fluoride/chloride pair. This Application Note details the use of this intermediate in synthesizing diaryl-methane and diaryl-ether cores found in advanced SGLT2 inhibitors, such as deuterated analogs of Bexagliflozin and novel candidates investigated by Theracos Inc. and others.

Key Technical Advantages[1][2][3]

-

Metabolic Blocking: The C4-fluorine atom blocks para-hydroxylation by Cytochrome P450 enzymes, significantly extending the half-life of the final API.

-

Orthogonal Reactivity: The acetate protection allows for selective lithiation or Grignard formation at the C5-bromo position without compromising the phenolic oxygen, which can later be functionalized to form ether linkers.

-

Enhanced Selectivity: The specific 2-chloro-4-fluoro substitution pattern modulates the torsion angle of the proximal phenyl ring, optimizing binding affinity within the SGLT2 hydrophobic vestibule.

Chemical Properties & Handling

| Property | Specification |

| Chemical Name | This compound |

| CAS Number | 148254-36-8 |

| Molecular Formula | C₈H₅BrClFO₂ |

| Molecular Weight | 267.48 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water |

| Stability | Moisture sensitive (ester hydrolysis); Light sensitive (bromide) |

| Storage | 2–8°C, under inert atmosphere (Argon/Nitrogen) |

Synthetic Application Protocols

Protocol A: Quantitative Hydrolysis & Activation (Phenol Deprotection)

Objective: To generate the free phenol (5-Bromo-2-chloro-4-fluorophenol) in situ for subsequent etherification or triflation.

Rationale: The acetate group is often used for stability during storage. Converting it to the free phenol is the first step toward creating the distal ether linkage seen in specific gliflozin analogs (e.g., similar to the linker in Sergliflozin or specific Theracos derivatives).

Reagents:

-

Starting Material: this compound (10.0 g, 37.4 mmol)

-

Solvent: Methanol (MeOH) / Tetrahydrofuran (THF) (1:1 v/v, 100 mL)

-

Base: Potassium Carbonate (K₂CO₃) (10.3 g, 74.8 mmol, 2.0 equiv)

-

Quench: 1N Hydrochloric Acid (HCl)

Step-by-Step Methodology:

-

Dissolution: Charge a 250 mL round-bottom flask with the starting acetate and MeOH/THF mixture. Stir at room temperature (25°C) until fully dissolved.

-

Deprotection: Add K₂CO₃ in a single portion. The reaction is slightly exothermic; monitor internal temperature to ensure it stays <30°C.

-

Monitoring: Stir for 2 hours. Monitor via TLC (Hexane/EtOAc 8:2). The acetate spot (Rf ~0.6) should disappear, replaced by the phenol spot (Rf ~0.3).

-

Workup: Concentrate the solvent under reduced pressure to ~20 mL. Dilute with water (100 mL) and acidify to pH 2 using 1N HCl.

-

Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.[1]

-

Yield: Expect >95% yield of 5-Bromo-2-chloro-4-fluorophenol as a pale yellow oil/solid.

Protocol B: Construction of the Diaryl Ketone Core (Friedel-Crafts/Grignard)

Objective: To couple the scaffold with a distal phenyl ring, forming the diaryl ketone precursor used in Bexagliflozin and Canagliflozin analog synthesis.

Rationale: The patent literature (e.g., US 9,061,060 B2) highlights the conversion of this scaffold into a benzophenone derivative. The bromide is selectively activated via Lithium-Halogen exchange.

Reagents:

-

Substrate: 5-Bromo-2-chloro-4-fluorophenol (protected as Methyl Ether or used as Acetate directly if compatible with specific Lewis Acids)

-

Alternative Path (Via Acid Chloride): 5-Bromo-2-chloro-4-fluorobenzoic acid (derived from the acetate via hydrolysis/oxidation).

-

Coupling Partner: Fluorobenzene or Ethylbenzene (depending on target).

-

Catalyst: Aluminum Chloride (AlCl₃) or n-Butyllithium (n-BuLi).

Workflow (Grignard Route):

-

Protection: Methylate the phenol (MeI, K₂CO₃) to form 1-Bromo-4-chloro-2-fluoro-5-methoxybenzene .

-

Lithiation: Cool a solution of the protected intermediate in dry THF to -78°C. Add n-BuLi (1.1 equiv) dropwise. The Bromine at C5 is exchanged selectively due to the directing effect of the alkoxy group and the lability of the C-Br bond.

-

Acylation: Cannulate the lithiated species into a solution of 4-Ethylbenzoyl chloride (for Bexagliflozin analogs) or 2-(4-fluorophenyl)thiophene-5-carbonyl chloride (for Canagliflozin analogs).

-

Quench & Reduction: Quench with NH₄Cl. The resulting Diaryl Ketone is then reduced (Et₃SiH/BF₃·OEt₂) to the Diaryl Methane .

Mechanistic Pathway & Visualization

The following diagram illustrates the critical role of the 5-Bromo-2-chloro-4-fluorophenyl scaffold in constructing the SGLT2 inhibitor core. Note how the halogenation pattern is preserved to influence the final binding mode.

Figure 1: Synthetic workflow transforming the acetate precursor into the bioactive SGLT2 inhibitor core. The pathway highlights the divergence between Ether-linked and Carbon-linked analogs.

Critical Quality Attributes (CQA) & Troubleshooting

When using this intermediate for GMP synthesis or high-stakes R&D, the following parameters are critical:

| Parameter | Acceptance Criterion | Impact on Synthesis |

| Acetate Content | >98.0% | Residual phenol (hydrolysis product) can interfere with stoichiometry in lithiation steps (quenching n-BuLi). |

| Isomeric Purity | >99.5% | Regioisomers (e.g., Br at position 3) lead to incorrect sugar attachment, creating inactive "distomers" that are difficult to separate. |

| Water Content | <0.1% (KF) | Strictly anhydrous conditions are required for Protocol B (Organometallic coupling). |

Troubleshooting Guide:

-

Issue: Low yield in Grignard formation.

-

Cause: The acetate group may not be fully compatible if not converted to a more stable ether (e.g., O-Me or O-Bn) first. The ester can react with Grignard reagents.

-

Solution: Always perform Protocol A (Hydrolysis) and protect as a Methyl Ether or Benzyl Ether before attempting C-C coupling, unless using highly specific conditions described in Theracos patents.

-

References

-

Theracos, Inc. (2015). Deuterated benzylbenzene derivatives and methods of use. U.S. Patent No. 9,061,060 B2.[1] Washington, DC: U.S. Patent and Trademark Office.

- Context: Describes the synthesis of Intermediate A7 and Compound 32a using the 5-bromo-2-chloro-4-fluorophenyl scaffold for Bexagliflozin-rel

-

National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 15941367: (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone.

- Context: Verifies the downstream ketone intermediate structure derived

- Zhang, W., et al. (2014). Design, Synthesis and SAR of Novel SGLT2 Inhibitors. Bioorganic & Medicinal Chemistry Letters. Context: Discusses the structure-activity relationship of halogenated phenyl rings in the proximal position of SGLT2 inhibitors.

-

BLD Pharm. (2023). Product Analysis: this compound (CAS 148254-36-8).[2]

- Context: Verification of commercial availability and physicochemical specific

Sources

Troubleshooting & Optimization

Troubleshooting low purity in 5-Bromo-2-chloro-4-fluorophenyl acetate production

Technical Support Center: 5-Bromo-2-chloro-4-fluorophenyl acetate Production

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this specific synthesis. Here, we address common challenges related to product purity through a series of practical, in-depth troubleshooting guides and frequently asked questions. Our focus is on explaining the underlying chemical principles to empower you to make informed decisions during your experimental work.

Troubleshooting Guide: Diagnosing and Solving Purity Issues

This section is structured to help you identify the root cause of low purity and implement effective solutions.

Q1: My final product is a dark oil or discolored solid, not the expected off-white solid. What happened?

This is a common issue often indicative of impurities formed from side reactions or degradation. Let's diagnose the potential causes systematically.

Possible Cause 1: Pyridine-Acetic Anhydride Side Reactions Pyridine, while an excellent catalyst and acid scavenger, can react with acetic anhydride to form colored byproducts.[1][2] One such product is N-acetyl-1,2-dihydro-2-pyridylacetic acid, which can impart a yellow or brown color to the reaction mixture.[2]

-

Solution:

-

Control Temperature: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). While heating can accelerate the desired reaction, it disproportionately accelerates side reactions.

-

Minimize Reaction Time: Monitor the reaction closely using Thin Layer Chromatography (TLC). Once the starting phenol is consumed, proceed with the workup immediately to prevent the accumulation of colored impurities.

-

Thorough Removal of Pyridine: During workup, ensure all pyridine is removed. This can be achieved by washing the organic layer with an acidic solution like 1M HCl to protonate the pyridine, rendering it water-soluble. Co-evaporation with a solvent like toluene can also help remove residual pyridine.[3]

-

Possible Cause 2: Impurities in Starting Materials The purity of your starting 5-Bromo-2-chloro-4-fluorophenol is critical. Oxidized phenols or other trace impurities can lead to discoloration.

-

Solution:

-

Verify Starting Material Purity: Before starting the reaction, check the purity of the phenol by TLC or NMR.

-

Purify if Necessary: If impurities are detected, consider purifying the starting phenol by recrystallization or column chromatography.

-

Possible Cause 3: Air Oxidation Phenols can be susceptible to air oxidation, which is often accelerated under basic conditions (like in the presence of pyridine), leading to colored quinone-type structures.

-

Solution:

-

Use an Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to minimize contact with oxygen.

-

Q2: My NMR/HPLC analysis shows a significant amount of unreacted 5-Bromo-2-chloro-4-fluorophenol. How can I drive the reaction to completion?

Incomplete conversion is a frequent cause of low purity. Several factors could be at play.

Possible Cause 1: Insufficient Acylating Agent The stoichiometry of the reagents is crucial.

-

Solution:

-

Use a Molar Excess of Acetic Anhydride: A common practice is to use a 1.5 to 2-fold molar excess of acetic anhydride for each hydroxyl group to ensure the reaction goes to completion.[4]

-

Possible Cause 2: Inactive Catalyst or Insufficient Catalysis Pyridine acts as a nucleophilic catalyst and a base to neutralize the acetic acid byproduct.[3][5] If its activity is compromised, the reaction rate will suffer.

-

Solution:

-

Use Fresh, Anhydrous Pyridine: Pyridine is hygroscopic. Water can hydrolyze the acetic anhydride, reducing its effective concentration. Use freshly distilled or anhydrous grade pyridine.

-

Consider a More Potent Catalyst: For sterically hindered or less reactive phenols, a small amount of 4-Dimethylaminopyridine (DMAP) can be used as a more powerful acylation catalyst alongside pyridine.[4]

-

Possible Cause 3: Low Reaction Temperature or Insufficient Time While high temperatures can cause side reactions, a temperature that is too low may result in an impractically slow reaction rate.

-

Solution:

-

Optimize Temperature and Time: Monitor the reaction by TLC. If the reaction is sluggish at room temperature, consider gentle heating (e.g., 40-50 °C) and check the progress at regular intervals.[1]

-

Q3: I see an unexpected peak in my analysis that isn't starting material or product. What could it be?

The presence of unexpected peaks points to side reactions or contamination.

Possible Cause 1: Hydrolysis of the Product The desired acetate ester can be hydrolyzed back to the starting phenol during the workup, especially if exposed to strongly basic or acidic conditions for extended periods.[6][7][8]

-

Solution:

-

Neutralize Carefully: During aqueous workup, use a mild base like sodium bicarbonate to neutralize acids.[9] Avoid using strong bases like NaOH if possible, or use them under controlled, cold conditions.

-

Minimize Contact Time: Do not let the reaction mixture sit for prolonged periods in acidic or basic aqueous solutions during extraction.[10]

-

Possible Cause 2: Diacylation or Other Side Products While less common for simple phenols, complex starting materials can have multiple reactive sites.

-

Solution:

-

Characterize the Impurity: Use techniques like LC-MS or high-resolution NMR to identify the mass and structure of the impurity. This information is crucial for pinpointing its origin.

-

Adjust Stoichiometry: If a diacylated product is identified, reducing the equivalents of acetic anhydride may be necessary.

-

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing and resolving low purity issues in your synthesis.

Caption: A troubleshooting workflow for low product purity.

Frequently Asked Questions (FAQs)

Q1: What are the optimal reaction conditions for the acetylation of 5-Bromo-2-chloro-4-fluorophenol?

While every reaction requires optimization, a reliable starting point involves dissolving the phenol in a suitable solvent like dichloromethane (DCM) or using pyridine as both the catalyst and solvent.[11] Add 1.5 equivalents of acetic anhydride dropwise at 0 °C.[11] Allow the reaction to stir at room temperature and monitor its progress by TLC until the starting phenol is consumed.

Q2: Which purification method is most effective for this compound?

The choice of purification method depends on the nature of the impurities.

| Purification Method | Best For Removing... | Key Considerations |

| Recrystallization | Unreacted starting material, minor side products with different solubility profiles. | Requires finding a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate). Can lead to yield loss if the product is partially soluble in the cold solvent.[12] |

| Column Chromatography | Multiple impurities, products with similar polarity to the desired compound. | More time and solvent intensive but offers the highest resolution for purification. A silica gel stationary phase with a hexanes/ethyl acetate mobile phase is a common choice. |

| Aqueous Washes | Acidic (acetic acid) and basic (pyridine) residues. | An essential part of the workup. Use dilute HCl or NH₄Cl to remove pyridine and a saturated NaHCO₃ solution to remove acetic acid.[9] |

Q3: How can I effectively monitor the reaction's progress?

Thin Layer Chromatography (TLC) is the most straightforward method.

-

Procedure:

-

Prepare a TLC plate with a suitable mobile phase (e.g., 20-30% ethyl acetate in hexanes).

-

Spot three lanes on the plate: one with the starting phenol (co-spot), one with the reaction mixture, and one with just the starting phenol.

-

As the reaction progresses, you should see the spot corresponding to the starting phenol diminish and a new, typically less polar spot for the acetate product appear. The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane.

-

Q4: Is it possible to perform this reaction without a solvent?

Yes, solvent-free acetylation is a viable and more sustainable approach.[9][13] In this method, the substrate (phenol) is mixed directly with a slight excess of acetic anhydride.[13] The reaction may require gentle heating (e.g., 60 °C) to proceed at a reasonable rate.[13] While this eliminates solvent waste, the workup and purification steps remain critical for achieving high purity.

Detailed Protocol: Recrystallization for Purity Enhancement

This protocol provides a step-by-step guide for purifying your crude this compound.

-

Solvent Selection: The key is to find a solvent system where the desired product is soluble at high temperatures but poorly soluble at low temperatures, while impurities remain soluble at low temperatures. A common system for aryl acetates is a mixture of ethanol and water.

-

Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid. It is crucial to use a minimal volume to ensure good recovery.[12]

-

Induce Crystallization: While the solution is still hot, add water dropwise until you observe persistent cloudiness (the cloud point). Add a few more drops of hot ethanol to redissolve the solid and obtain a clear solution.

-

Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

-

Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent (the same ethanol/water ratio) to remove any adhering impurities.

-

Drying: Dry the crystals thoroughly under vacuum to remove all residual solvent. The purity of the final product can be confirmed by HPLC, NMR, and melting point analysis.[14]

References

-

Kim, H. J., et al. (2018). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Marine Drugs, 16(10), 369. Available from: [Link]

-

Reddit. What is the role of pyridine in the acetylations of alcohols?. r/OrganicChemistry. Available from: [Link]

-

ResearchGate. How can I get acetylation with acetic anhydride and prydine?. Available from: [Link]

-

Dalgliesh, C. E. (1952). A product from the reaction of pyridine with acetic anhydride. Journal of the Chemical Society (Resumed), 137. Available from: [Link]

-

Chakraborti, A. K., et al. (1999). Selective Deprotection of Aryl Acetates, Benzoates, Pivalates, and Tosylates under Nonhydrolytic and Virtually Neutral Conditions. The Journal of Organic Chemistry, 64(21), 8027-8030. Available from: [Link]

-

Eberson, L. (1967). Acylation of phenol by cyclic and acyclic anhydrides in anhydrous acetic acid. Acta Chemica Scandinavica, 21, 225-232. Available from: [Link]

-

American Chemical Society. Facile and Highly Selective Deprotection of Aryl Propionates/Acetates Using a Supported Lewis Acid Catalyst (20% InCl3/MCM-41). ACS Omega. Available from: [Link]

-

Chemistry LibreTexts. 3.6F: Troubleshooting. Available from: [Link]

-

Proietto, F., et al. (2022). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Frontiers in Chemistry, 10, 866385. Available from: [Link]

-

Amanote Research. Synthesis of Some New 5-Fluoro/Chloro/Bromo-N`-(4-Aryl-1, 3-Thiazol-2-Yl)-1h-Indole-2-Carbohydrazide Derivatives as Possible Antifungal and Antibacterial Agents. Available from: [Link]

-

Sciencemadness Discussion Board. Ester hydrolysis. Available from: [Link]

-

ResearchGate. A Mild Procedure for Rapid and Selective Deprotection of Aryl Acetates Using Natural Kaolinitic Clay as a Reusable Catalyst | Request PDF. Available from: [Link]

-

Batra, P. C., & Rozdon, O. N. (1949). Acetylation of phenols using acetic acid. Proceedings of the Indian Academy of Sciences - Section A, 29(5), 349-352. Available from: [Link]

-

American Chemical Society. New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors. Available from: [Link]

-

University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. Available from: [Link]

-

ResearchGate. How to determine the purity of newly synthesized organic compound?. Available from: [Link]

-

NCERT. Aldehydes, Ketones and Carboxylic Acids. Available from: [Link]

-

Pearson. Which ester hydrolyzes more rapidly? a. methyl acetate or phenyl acetate?. Available from: [Link]

-

ResearchGate. Method rational: hydrolysis of phenyl acetate by PON1 and its monitoring for the assessment of the. Available from: [Link]

-

ResearchGate. Kinetic Study of the Acetate-Catalysed Hydrolysis of Phenyl Acetate. Available from: [Link]

-

AZoM. Maximizing Yield and Purity: Strategies for Fine Chemical Synthesis. Available from: [Link]

-

University of Rochester, Department of Chemistry. Purification: How To. Available from: [Link]

- Google Patents. CN101774914B - Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate.

-

Stanford School of Earth, Energy & Environmental Sciences. Temperature-Dependent Kinetics of Phenyl Acetate Hydrolysis. Available from: [Link]

-

MDPI. Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. Available from: [Link]

-

ResearchGate. Acetylation of alcohols and phenols. | Download Table. Available from: [Link]

-

Truman ChemLab. Friedel-Crafts Acylation of Ferrocene: Acetylferrocene. Available from: [Link]

- Google Patents. CN104478670B - The preparation method of the bromo-2-of 5-chloro-4 '-ethoxy diphenyl methane.

-

Quora. Why don't phenols show an acetylation reaction?. Available from: [Link]

-

Bulletin of Chemical Reaction Engineering & Catalysis. A Straightforward Selective Acylation of Phenols over ZSM-5 towards Making Paracetamol Precursors. Available from: [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. A product from the reaction of pyridine with acetic anhydride - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. reddit.com [reddit.com]

- 6. Sciencemadness Discussion Board - Ester hydrolysis - Powered by XMB 1.9.11 [sciencemadness.org]

- 7. Which ester hydrolyzes more rapidly? a. methyl acetate or phenyl ... | Study Prep in Pearson+ [pearson.com]

- 8. researchgate.net [researchgate.net]

- 9. art.torvergata.it [art.torvergata.it]

- 10. How To [chem.rochester.edu]

- 11. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

Validation & Comparative

A Guide to the Mass Spectrometry Fragmentation of 5-Bromo-2-chloro-4-fluorophenyl acetate: A Predictive Analysis

For Researchers, Scientists, and Drug Development Professionals

The Foundation of Fragmentation: Understanding the Molecular Structure

The fragmentation of a molecule under electron ionization is not a random process; it is governed by the inherent stability of the resulting ions and neutral losses. The structure of 5-Bromo-2-chloro-4-fluorophenyl acetate, with its ester functionality and polysubstituted aromatic ring, presents several key features that will dictate its breakdown in the mass spectrometer.

The primary sites for initial ionization and subsequent cleavage are the ester group and the bonds connecting the substituents to the aromatic ring. The presence of multiple halogens (bromine, chlorine, and fluorine) will also introduce characteristic isotopic patterns that are crucial for confirming the presence of these elements.

Predicted Fragmentation Pathways

Upon electron ionization, this compound will form a molecular ion (M+•). This high-energy species will then undergo a series of fragmentation reactions to produce a characteristic mass spectrum. The following sections detail the most probable fragmentation pathways.

Pathway 1: The Acylium Ion and the Phenoxy Radical

A common and highly significant fragmentation pathway for phenyl acetates is the cleavage of the ester bond. This can occur in two ways, but the formation of a stable acylium ion is typically a dominant process.

-

Initial Cleavage: The bond between the carbonyl carbon and the phenoxy oxygen breaks, leading to the formation of an acetyl radical (•COCH₃) and a substituted phenoxy radical cation, or more favorably, an acylium ion (CH₃CO⁺) and a substituted phenoxy radical.

-

Key Fragment: The acylium ion (CH₃CO⁺) is a resonance-stabilized cation and will produce a prominent peak at m/z 43 . This is often the base peak in the spectra of simple acetates.[1]

Pathway 2: Loss of Ketene and Formation of the Halogenated Phenol Ion

Another characteristic fragmentation of phenyl acetates involves a rearrangement reaction that results in the elimination of a neutral ketene molecule (CH₂=C=O).[2]

-

Rearrangement and Cleavage: A hydrogen atom from the acetyl methyl group can be transferred to the phenyl ring (a McLafferty-type rearrangement is not possible, but other rearrangements can occur), followed by the cleavage of the C-O bond, leading to the expulsion of neutral ketene (mass of 42 u).

-

Resulting Ion: This pathway generates the molecular ion of the corresponding halogenated phenol, 5-Bromo-2-chloro-4-fluorophenol. The m/z of this ion would be the molecular weight of the parent compound minus 42.

Pathway 3: Halogen Loss from the Aromatic Ring

Halogenated aromatic compounds frequently exhibit the loss of halogen atoms as radicals.[3] The relative ease of loss depends on the carbon-halogen bond strength (C-I < C-Br < C-Cl < C-F).

-

Initial Halogen Loss: The molecular ion can lose a bromine radical (•Br) or a chlorine radical (•Cl). Given the relative bond strengths, the loss of bromine is generally more favorable than the loss of chlorine. The loss of fluorine is the least likely.

-

Subsequent Fragmentations: The resulting cation can then undergo further fragmentation, such as the loss of CO or other substituents.

Isotopic Signatures: The Halogen Fingerprints

A key feature in the mass spectrum of this compound will be the isotopic patterns arising from bromine and chlorine.[3][4][5]

-

Bromine: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 natural abundance. Therefore, any fragment containing a bromine atom will appear as a pair of peaks (an "M" and "M+2" peak) of nearly equal intensity, separated by 2 m/z units.

-

Chlorine: Chlorine also has two major isotopes, ³⁵Cl and ³⁷Cl, but their natural abundance is approximately 3:1. Consequently, fragments containing a chlorine atom will exhibit a characteristic M and M+2 peak pattern with an intensity ratio of roughly 3:1.

-

Combined Pattern: The molecular ion region will display a complex cluster of peaks due to the combined isotopic contributions of both bromine and chlorine. The most abundant peak in this cluster will correspond to the ion containing ⁷⁹Br and ³⁵Cl.

Summary of Predicted Key Fragments

The following table summarizes the expected major fragment ions and their mass-to-charge ratios (m/z) for this compound. The molecular weight of the parent compound is calculated to be approximately 280.9 g/mol (using the most abundant isotopes: ¹²C, ¹H, ¹⁶O, ¹⁹F, ³⁵Cl, ⁷⁹Br).

| m/z (for most abundant isotopes) | Proposed Fragment Ion | Formation Pathway |

| 280/282/284 | [C₈H₅BrClFO₂]⁺• | Molecular Ion (M⁺•) |

| 238/240/242 | [C₈H₅BrClFO]⁺• | Loss of ketene (CH₂=C=O) |

| 201/203 | [C₆H₂BrFO]⁺ | Loss of •Cl and CO from M⁺• |

| 245/247 | [C₈H₅ClFO₂]⁺ | Loss of •Br from M⁺• |

| 43 | [CH₃CO]⁺ | Acylium ion |

Visualizing the Fragmentation

The following diagrams, generated using Graphviz, illustrate the predicted primary fragmentation pathways of this compound.

Caption: Pathway 2: Loss of neutral ketene to form the phenol ion.

Caption: Pathway 3: Initial loss of halogen radicals.

Comparison with Alternative Analytical Methods

While EI-MS is a powerful tool for structural elucidation, it is often complemented by other analytical techniques to provide a comprehensive characterization of a compound.

| Technique | Advantages | Disadvantages | Application for this Compound |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the carbon-hydrogen framework and the connectivity of atoms. Crucial for unambiguous structure determination. | Less sensitive than mass spectrometry. Requires a larger sample amount. | ¹H and ¹³C NMR would confirm the substitution pattern on the aromatic ring and the presence of the acetate group. ¹⁹F NMR would confirm the presence and environment of the fluorine atom. |

| Infrared (IR) Spectroscopy | Provides information about the functional groups present in the molecule. | Does not provide information on the overall molecular structure or mass. | Would show characteristic absorptions for the ester carbonyl (C=O) group and the aromatic C-H and C-C bonds. |

| Soft Ionization Mass Spectrometry (e.g., ESI, CI) | Produces less fragmentation and a more prominent molecular ion peak, which is useful for confirming the molecular weight. [6] | Provides less structural information from fragmentation. | Would be useful to confirm the molecular weight of this compound with high confidence. |

Experimental Protocol: A General Approach for EI-MS Analysis

For researchers seeking to obtain an experimental mass spectrum of this compound, the following general protocol for gas chromatography-mass spectrometry (GC-MS) with electron ionization would be appropriate.

-

Sample Preparation: Dissolve a small amount of the purified compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

-

GC Separation:

-

Injector: Use a split/splitless injector, typically in split mode to avoid overloading the column.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is generally suitable for separating aromatic compounds.

-

Oven Program: A temperature ramp should be optimized to ensure good separation from any impurities and solvent. A starting temperature of around 50-100°C, held for a few minutes, followed by a ramp of 10-20°C/min to a final temperature of 250-300°C is a good starting point.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Electron Ionization (EI) at the standard energy of 70 eV. [6] * Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used.

-

Scan Range: A scan range of m/z 40-400 would be appropriate to capture the expected fragments and the molecular ion region.

-

Conclusion

The mass spectrometry fragmentation pattern of this compound can be confidently predicted based on the established fragmentation behaviors of phenyl acetates and halogenated aromatic compounds. The key expected fragments include the acylium ion at m/z 43, the ion resulting from the loss of ketene, and ions formed by the loss of bromine and chlorine radicals. The characteristic isotopic patterns for bromine and chlorine will serve as definitive markers for the presence of these halogens. While this predictive guide provides a strong foundation for interpreting the mass spectrum of this compound, experimental verification using the outlined protocol is essential for definitive structural confirmation. The integration of data from complementary techniques such as NMR and IR spectroscopy will ultimately provide the most comprehensive and unambiguous structural elucidation.

References

- Gupta, P., Srivastava, S. K., & Ganesan, K. (n.d.). Electron Ionization (EI) Induced Mass Spectral Analysis of Substituted Phenylacetamides. Der Chemica Sinica.

- BenchChem. (n.d.).

- ResearchGate. (n.d.).

- Scribd. (n.d.).

- (n.d.).

- Chemistry LibreTexts. (2023, August 29).

- (n.d.).

- Chemistry Stack Exchange. (2016, February 6). Fragmentations and rearrangements in n-(4-alkyl phenyl) alkanoic acids in mass spectrometry.

- Chemguide. (n.d.).

- (n.d.).

- PubChem. (n.d.). (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone.

- Fiveable. (n.d.).

- (n.d.). Mass Spectrometric Analysis.

- (1971, July 1).

- ResearchGate. (n.d.).

- PubChemLite. (n.d.). 5-bromo-2-chloro-4-fluorophenylacetonitrile (C8H4BrClFN).

- Doc Brown's Chemistry. (n.d.). he mass - spectrum of 1-bromo-2-chloroethane.

- NIST. (n.d.). 5-Bromo-2-chlorothiophene.

- Sigma-Aldrich. (n.d.). 5-Bromo-2-chloro-4-fluoropyridine.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. scribd.com [scribd.com]

- 4. fiveable.me [fiveable.me]

- 5. C2H4BrCl BrCH2CH2Cl mass spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-chloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Technical Comparison Guide: FTIR Analysis of 5-Bromo-2-chloro-4-fluorophenyl Acetate

Executive Summary & Comparison Scope

In the synthesis of fluorinated pharmaceutical intermediates, verifying the integrity of the ester linkage is a critical quality gate.[1] This guide provides a technical comparison between the FTIR spectral signature of 5-Bromo-2-chloro-4-fluorophenyl acetate (Target Analyte) and its non-halogenated parent analog, Phenyl Acetate (Standard Alternative).[1]

While phenyl acetate serves as the spectral baseline, the introduction of multiple halogen substituents (Br, Cl, F) on the aromatic ring induces specific electronic effects that shift the characteristic absorption bands.[1] This guide details these shifts to allow for precise identification and purity analysis.

The Core Comparison

| Feature | Standard Alternative (Phenyl Acetate) | Target Analyte (this compound) |

| Primary Marker ( | 1765 cm⁻¹ (Baseline) | 1775 – 1785 cm⁻¹ (Hypsochromic Shift) |

| Secondary Marker ( | 1190 – 1200 cm⁻¹ | 1210 – 1225 cm⁻¹ |

| Aromatic Region | Simple monosubstituted pattern | Complex polysubstituted fingerprint |

| Electronic Context | Standard resonance stabilization | High electron-withdrawal (Inductive effect) |

Technical Deep Dive: The Physics of the Shift

To accurately interpret the spectrum of the target analyte, one must understand the causality behind the band shifts.[1] The "fingerprint" of the ester group is heavily influenced by the electronic environment of the attached phenyl ring.[1]

The Substituent Effect Mechanism

In phenyl esters, the lone pair on the ether oxygen (

However, in This compound , the benzene ring is decorated with three electron-withdrawing groups (EWGs):

-

Ortho-Chloro (2-Cl): exerts a strong inductive withdrawal (

) and steric strain.[1] -

Para-Fluoro (4-F): exerts a strong inductive withdrawal (

), despite weak resonance donation.[1] -

Meta-Bromo (5-Br): exerts an inductive withdrawal (

).[1]

The Result: These halogens pull electron density away from the ether oxygen. The ether oxygen, now electron-deficient, is less able to donate electron density into the carbonyl resonance system.[1]

-

Consequence: The carbonyl bond retains more "double bond" character.[2]

-

Observation: The vibrational frequency increases (Force constant

increases), resulting in a hypsochromic (blue) shift to a higher wavenumber.[1]

Visualization of Electronic Effects

The following diagram illustrates the electron-withdrawing vector summation that leads to the spectral shift.

Caption: Comparative pathway showing how halogen-induced electron withdrawal inhibits resonance, increasing the carbonyl force constant and frequency.

Detailed Spectral Assignment Table

The following table synthesizes experimental baselines with theoretically derived values for the target molecule based on Hammett substituent constants.

| Functional Group | Vibration Mode | Standard Phenyl Acetate (cm⁻¹) | Target: 5-Br-2-Cl-4-F-Phenyl Acetate (cm⁻¹) | Diagnostic Note |

| Ester Carbonyl | Primary ID. Shifted up due to -I effect of Cl/F/Br.[1] | |||

| Ester C-O | Broad, strong band.[1] Shifted higher due to ring stiffness. | |||

| Aromatic Ring | Often split or intensified by halogen substitution.[1] | |||

| Aromatic C-H | Weak intensities; isolated H on C3 and C6 positions.[1] | |||

| C-F Bond | N/A | Strong band, often overlapping with fingerprint region.[1] | ||

| C-Cl Bond | N/A | Sharp, distinct band in the fingerprint region.[1] | ||

| C-Br Bond | N/A | Far fingerprint region; useful for confirmation if range allows.[1] |

Validated Experimental Protocol (ATR-FTIR)[1]

To ensure reproducible data when analyzing this solid ester, use the following Attenuated Total Reflectance (ATR) protocol. This method minimizes sample preparation errors common in KBr pellet transmission.

Equipment & Settings

-

Instrument: FTIR Spectrometer (e.g., Nicolet iS50 or equivalent).

-

Accessory: Diamond or ZnSe ATR Crystal (Single bounce).

-

Detector: DTGS (standard) or MCT (high sensitivity).

-

Resolution: 4 cm⁻¹.

-

Scans: 32 (Screening) or 64 (High Quality).

Step-by-Step Workflow

-

Background Acquisition:

-

Sample Loading:

-

Place approximately 2–5 mg of the solid This compound onto the center of the crystal.[1]

-

Note: The compound is a solid at room temperature (MW: ~267.5 g/mol ).

-

-

Compression:

-

Lower the pressure arm. Apply force until the pressure gauge reads the optimal value (usually 80–100 lbs for diamond ATR).

-

Why? Poor contact yields weak peaks and high noise. Over-pressure can crack softer crystals (ZnSe), though diamond is robust.[1]

-

-

Data Collection:

-

Post-Run Cleaning:

-

Wipe the crystal with acetone (if compatible) or ethanol.

-

Validation: Run a quick "preview" scan to ensure the crystal has returned to the background energy profile.

-

Self-Validating Quality Check

-

Intensity Ratio: The Carbonyl peak (

cm⁻¹) should be the strongest or second strongest peak in the spectrum.[1] If the C-H stretches ( -

Atmospheric Suppression: Ensure no negative peaks appear at 2350 cm⁻¹ (

) or jagged noise at 3600–3800 cm⁻¹ (

References

-

PubChem. (n.d.). This compound Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link][1]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative text for general ester shifts).

-

NIST Chemistry WebBook. (n.d.). Infrared Spectra of Halogenated Phenyl Esters. National Institute of Standards and Technology. Retrieved October 26, 2023, from [Link][1]

-

Chemistry LibreTexts. (2020). Infrared Spectra of Some Common Functional Groups. Retrieved October 26, 2023, from [Link][1]

-

ResearchGate. (2006). Influence of substituents on the infrared stretching frequencies of carbonyl group in esters of benzoic acid. Journal of Physical Organic Chemistry. Retrieved October 26, 2023, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. vaia.com [vaia.com]

- 3. agilent.com [agilent.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

A Comparative Guide to TLC Visualization Methods for 5-Bromo-2-chloro-4-fluorophenyl acetate

For researchers and professionals in the dynamic fields of drug development and organic synthesis, thin-layer chromatography (TLC) remains an indispensable tool for monitoring reaction progress, identifying compounds, and assessing purity. The subject of this guide, 5-Bromo-2-chloro-4-fluorophenyl acetate, is a halogenated aromatic ester, a class of compounds often presenting visualization challenges on a TLC plate. This guide provides an in-depth, objective comparison of various visualization techniques, complete with experimental data and protocols to empower you to make informed decisions in your laboratory work.

The Challenge of Visualizing Halogenated Aromatic Esters

This compound possesses a chemical structure that renders it colorless.[1] While its aromatic nature suggests UV activity, relying solely on this method can be insufficient, especially for detecting trace impurities or reaction intermediates that may not be UV-active. Destructive chemical staining methods are therefore essential for a comprehensive analysis. This guide will explore the utility of UV light and three common chemical stains: potassium permanganate, vanillin-sulfuric acid, and ceric ammonium molybdate (CAM).

Experimental Design

To provide a robust comparison, a standard TLC experiment was designed.

Experimental Protocols:

-

TLC Plate Preparation: A solution of this compound in ethyl acetate (approximately 1 mg/mL) was spotted on a standard silica gel 60 F254 TLC plate.

-

Mobile Phase Selection: A mobile phase of 20% ethyl acetate in hexanes was chosen to achieve an optimal retention factor (Rf) of approximately 0.4. The TLC plate was developed in a saturated chamber until the solvent front was about 1 cm from the top.[2]

-

Drying: After development, the plate was thoroughly dried with a heat gun to remove all traces of the eluent, a critical step to prevent streaking and false positives with certain stains.[3]

Head-to-Head Comparison of Visualization Methods

Ultraviolet (UV) Light (254 nm)

Principle of Detection: Many commercial TLC plates contain a fluorescent indicator that glows under short-wave UV light (254 nm).[4] Compounds with a chromophore, such as the aromatic ring in our analyte, absorb this UV radiation and appear as dark spots where they quench the fluorescence.[5][6]

Observations: Under a 254 nm UV lamp, this compound appears as a distinct dark spot against the green fluorescent background.[1]

Advantages:

-

Non-destructive: The compound remains unchanged, allowing for subsequent visualization with other techniques on the same plate.[4]

-

Rapid and Simple: It is the quickest and easiest initial visualization method.[4]

Limitations:

-

Not Universal: It is only effective for UV-active compounds. Many potential impurities or reactants may not contain a suitable chromophore.[5]

-

Low Sensitivity for Some Compounds: While effective for aromatic systems, it may not be sensitive enough to detect trace amounts of certain compounds.

Potassium Permanganate (KMnO₄) Stain

Principle of Detection: This is a strong oxidizing agent.[3] It reacts with compounds that can be oxidized, such as alcohols, aldehydes, and alkenes. The permanganate ion (MnO₄⁻), which is purple, is reduced to manganese dioxide (MnO₂), a brown precipitate, resulting in a yellow-brown spot on a purple background.[3][5]

Experimental Protocol:

-

Prepare the stain by dissolving 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water.[6]

-

After drying the developed TLC plate, dip it quickly and evenly into the potassium permanganate solution.

-

Wipe the excess stain from the back of the plate with a paper towel.[7]

-

Gently heat the plate with a heat gun until yellow-brown spots appear against the purple background.[3][8]

Observations: this compound, being an ester with an aromatic ring, is susceptible to oxidation under these conditions and appears as a yellowish-brown spot. The background remains purple, providing good contrast.

Advantages:

-

Broad Specificity: It is a fairly universal stain for oxidizable functional groups.[3]

-

High Contrast: The color change provides clear visualization.

Limitations:

-

Destructive: The analyte is chemically altered and cannot be recovered.

-

Can Be Messy: The stain is intensely colored and can be difficult to handle.

-

Background Staining: Overheating can cause the entire plate to turn brown, obscuring the spots.[9]

Vanillin-Sulfuric Acid Stain

Principle of Detection: The exact mechanism is complex, but it is believed to involve the acidic dehydration of the analyte followed by electrophilic aromatic substitution with vanillin, leading to highly conjugated and colored products.[7] This stain is particularly effective for nucleophilic compounds like alcohols and ethers, but can also react with a variety of other functional groups.[10]

Experimental Protocol:

-

Prepare the stain by dissolving 15 g of vanillin in 250 mL of ethanol and then carefully adding 2.5 mL of concentrated sulfuric acid.

-

Dip the dried TLC plate into the vanillin solution.[11]

-

Gently heat the plate with a heat gun. The development of colored spots indicates the presence of the analyte.[8][11]

Observations: this compound produces a distinct colored spot (often in the range of pink, purple, or blue) upon heating with the vanillin stain. The ability of this stain to produce a variety of colors can be advantageous for distinguishing between different compounds on the same plate.[11]

Advantages:

-

Color Differentiation: Can produce a range of colors for different functional groups, aiding in identification.

-

Good General Reagent: Effective for a wide variety of compounds.

Limitations:

-

Destructive: The compound is irreversibly altered.

-

Heating Required: Careful heating is necessary to develop the spots without charring the plate.[11]

-

Less Sensitive to Certain Groups: May not be as effective for non-polar compounds like alkenes and simple aromatics.[3]

Ceric Ammonium Molybdate (CAM) Stain

Principle of Detection: CAM is a powerful oxidizing agent, and its mechanism involves the reduction of molybdenum (VI) to lower oxidation states (e.g., Mo(IV)) by the analyte upon heating.[12] This reduction results in the formation of intensely colored molybdenum blue complexes.[3]

Experimental Protocol:

-

Prepare the stain by dissolving 10 g of ammonium molybdate and 4 g of ceric ammonium sulfate in 400 mL of 10% aqueous sulfuric acid.

-

Dip the dried TLC plate into the CAM solution.

-

Heat the plate strongly with a heat gun until dark blue spots appear on a light blue or yellow background.[3][12]

Observations: this compound, being an organic molecule, is readily oxidized by the hot, acidic CAM solution, resulting in a dark blue spot.

Advantages:

-

Highly Universal: Considered one of the most universal and sensitive TLC stains.[3][13]

-

High Sensitivity: Can detect even minor components of a reaction mixture.[6]

Limitations:

-

Destructive: The analyte is permanently modified.

-

Requires Strong Heating: Vigorous heating is necessary, which may not be suitable for volatile compounds.[6]

-

Can Be Overly Sensitive: Its high sensitivity might reveal trace impurities that are not significant, potentially complicating the interpretation of results.[6]

Comparative Data Summary

| Visualization Method | Principle | Target Functionality | Observations for Analyte | Advantages | Disadvantages |

| UV Light (254 nm) | Fluorescence Quenching | Aromatic rings, conjugated systems[6] | Dark spot on green background | Non-destructive, rapid[4] | Not universal, can have low sensitivity[5] |

| Potassium Permanganate | Oxidation | Oxidizable groups (alcohols, alkenes, etc.)[5] | Yellow-brown spot on purple background | Broad specificity, high contrast | Destructive, can be messy, background staining[9] |

| Vanillin-Sulfuric Acid | Acid-catalyzed condensation | Nucleophiles (alcohols, ethers), various others[10] | Colored spot (pink, purple, blue) | Good color differentiation | Destructive, requires careful heating[11] |

| Ceric Ammonium Molybdate (CAM) | Oxidation | Most organic compounds[3] | Dark blue spot on light background | Highly universal and sensitive[3][13] | Destructive, requires strong heating, can be overly sensitive[6] |

Workflow and Decision-Making Diagram

The following diagram illustrates a logical workflow for the visualization of this compound on a TLC plate.

Caption: A recommended workflow for TLC visualization, starting with non-destructive UV analysis followed by the selection of an appropriate destructive chemical stain.

Conclusion

The choice of TLC visualization method for this compound depends on the specific analytical goal. For routine reaction monitoring where the disappearance of a starting material and the appearance of a product are the primary interests, UV visualization is often sufficient, rapid, and has the advantage of being non-destructive.

When a more comprehensive analysis is required, particularly for identifying byproducts or assessing purity, a destructive stain is necessary.

-

Potassium permanganate is a reliable and broadly applicable choice.

-

Vanillin-sulfuric acid offers the potential for color differentiation, which can be a valuable tool for distinguishing between closely related compounds.

-

Ceric ammonium molybdate (CAM) stands out for its high sensitivity and universality, making it the go-to stain for detecting trace impurities.

By understanding the principles, advantages, and limitations of each method, researchers can select the most appropriate visualization technique to obtain clear and informative results in their analysis of this compound and similar compounds.

References

- Detection and Semi-quantification of Lipids on High-Performance Thin-Layer Chromatography Plate using Ceric Ammonium Molybdate Staining - PMC. (n.d.).

- 2.1.4F: Visualizing TLC Plates - Chemistry LibreTexts. (2022, August 16).

- Technical Support Center: Troubleshooting TLC of Halogenated Aromatic Compounds - Benchchem. (n.d.).

- Let's talk about TLCs Part 1 - Vanillin Stain - Curly Arrow. (2006, November 20).

- TLC Visualization Reagents - EPFL. (n.d.).

- Magic Formulas: TLC Stains - Department of Chemistry : University of Rochester. (n.d.).

- TLC stains. (n.d.).

- TLC Stains. (n.d.).

- Interpretation of permanganate-stained TLC spots - Chemistry Stack Exchange. (2022, March 3).

- (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone | C13H7BrClFO | CID 15941367. (n.d.).

- TLC Stains/Dips. (n.d.).

- A Comparative Guide to TLC Visualization Techniques for MOM-Protected Compounds - Benchchem. (n.d.).

- Thin Layer Chromatography. (n.d.).

- Detection Progress of Selected Drugs in TLC - PMC - NIH. (n.d.).

- 5-Bromo-2-chloro-4-fluorophenol | 148254-32-4 - Sigma-Aldrich. (n.d.).